molecular formula C9H6ClNO2S2 B2620787 5-Phenyl-1,3-thiazole-4-sulfonyl chloride CAS No. 2230803-76-4

5-Phenyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2620787
CAS No.: 2230803-76-4
M. Wt: 259.72
InChI Key: BAFWOMVYNLQOEW-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent. The final step involves oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield thiazole derivatives with reduced functional groups.

Scientific Research Applications

5-Phenyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-thiazole-4-sulfonamide: Similar in structure but with an amide group instead of a chloride.

    5-Phenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.

    Thiazole-4-carboxylic acid: Similar thiazole ring but with a carboxylic acid group.

Uniqueness

5-Phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for further chemical modifications. This reactivity is particularly useful in the synthesis of complex molecules for medicinal and industrial applications .

Properties

IUPAC Name

5-phenyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWOMVYNLQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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